molecular formula C7H5Cl2F2N B12946306 2,5-Dichloro-3-(difluoromethyl)aniline

2,5-Dichloro-3-(difluoromethyl)aniline

Cat. No.: B12946306
M. Wt: 212.02 g/mol
InChI Key: CEZXUCFOZAVUNX-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups onto an aniline ring. One common method involves the chlorination of 3-(difluoromethyl)aniline, followed by further chlorination to achieve the desired substitution pattern. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-(difluoromethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and difluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H5Cl2F2N

Molecular Weight

212.02 g/mol

IUPAC Name

2,5-dichloro-3-(difluoromethyl)aniline

InChI

InChI=1S/C7H5Cl2F2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2

InChI Key

CEZXUCFOZAVUNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)N)Cl

Origin of Product

United States

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